molecular formula C6H3F3N2O2 B2357752 3,4,6-Trifluoro-2-nitroaniline CAS No. 361-39-7

3,4,6-Trifluoro-2-nitroaniline

Cat. No.: B2357752
CAS No.: 361-39-7
M. Wt: 192.097
InChI Key: BREZOWVYIRTYKC-UHFFFAOYSA-N
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Description

3,4,6-Trifluoro-2-nitroaniline is an organic compound with the molecular formula C6H3F3N2O2. It is a derivative of aniline, characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring. This compound is used as a building block in chemical synthesis and has various applications in scientific research and industry .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,6-Trifluoro-2-nitroaniline . Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and reactivity. Additionally, biological factors like the presence of specific enzymes or transport proteins can influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trifluoro-2-nitroaniline typically involves the nitration of 3,4,6-trifluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trifluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

3,4,6-Trifluoro-2-nitroaniline is utilized in several scientific research fields, including:

Comparison with Similar Compounds

Comparison: 3,4,6-Trifluoro-2-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2,3,4-Trifluoro-6-nitroaniline has a different substitution pattern, which can lead to variations in its reactivity and applications .

Properties

IUPAC Name

3,4,6-trifluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREZOWVYIRTYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361-39-7
Record name 3,4,6-trifluoro-2-nitroaniline
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